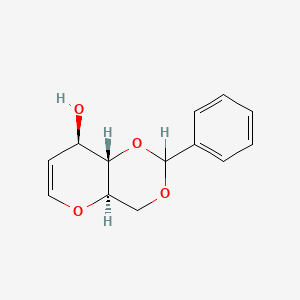

4,6-O-Benzylidene-D-glucal

説明

Synthesis Analysis

The synthesis of 4,6-O-Benzylidene-D-glucal involves a series of reactions starting from readily available materials. Chambers et al. (2003) described a facile synthesis from α-methyl glucopyranoside through selective triflation and iodide displacement at C-2, highlighting the compound's accessibility from inexpensive starting materials (Chambers, Evans, & Fairbanks, 2003). Another approach by Sakakibara et al. (2008) involves benzylidenation followed by sodium borohydride reduction, demonstrating an efficient route to the title compounds with high yields (Sakakibara et al., 2008).

Molecular Structure Analysis

The molecular structure of 4,6-O-Benzylidene-D-glucal is crucial for its reactivity and the outcomes of its chemical transformations. Its structure has been characterized through various spectroscopic methods, providing insights into its conformation and reactivity patterns. For instance, the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose has been studied, offering detailed insights into the spatial arrangement and protective group influence on the molecule's overall structure (Brito-Arias et al., 2009).

Chemical Reactions and Properties

4,6-O-Benzylidene-D-glucal undergoes various chemical reactions, reflecting its versatile nature in synthetic chemistry. Its reactivity has been explored in contexts such as Claisen-Schmidt type condensation reactions, deamination reactions, and cycloadditions, each demonstrating the compound's ability to serve as a building block for more complex molecules. For example, Akiya and Osawa (1959) investigated its deamination reactions, revealing insights into the mechanism and outcomes of these transformations (Akiya & Osawa, 1959).

科学的研究の応用

-

Synthesis of Oligosaccharides

- Field : Organic Chemistry

- Application : 4,6-O-Benzylidene-D-glucal is an important building block for both solution- and solid-phase synthesis of oligosaccharides .

- Results : The outcome is the production of oligosaccharides, which have numerous applications in various fields including biochemistry, medicine, and materials science .

-

Pharmaceutical Research

- Field : Biomedical Research

- Application : 4,6-O-Benzylidene-D-glucal is used in the research and development of groundbreaking pharmaceuticals including cancer, diabetes, and inflammation .

- Method : The compound is used as a starting material or intermediate in the synthesis of various drugs. The specific methods and procedures would depend on the particular drug being synthesized .

- Results : The results would be the development of new drugs for treating various diseases .

-

Chlorination of d-Glucal Derivatives

- Field : Organic Chemistry

- Application : 4,6-O-Benzylidene-D-glucal plays an important role in the selective formation of β-D-Manno and β-D-Arabino isomers during the chlorination of d-glucal derivatives .

- Method : The specific method involves the reaction of d-glucal derivatives with a chlorinating agent in the presence of 4,6-O-Benzylidene-D-glucal .

- Results : The outcome is the selective formation of β-D-Manno and β-D-Arabino isomers .

-

Synthesis of Glycals

- Field : Organic Chemistry

- Application : 4,6-O-Benzylidene-D-glucal is used in the synthesis of glycals .

- Method : The compound is reacted with freshly distilled benzaldehyde in the presence of anhydrous zinc chloride and anhydrous sodium sulfate .

- Results : The outcome is the production of glycals, which are important building blocks in organic chemistry .

-

Reaction with Methyllithium

- Field : Organic Chemistry

- Application : 4,6-O-Benzylidene-D-glucal is used in the reaction with methyllithium .

- Method : The compound is reacted with commercial methyllithium to produce the C2-methylated 1,2-unsaturated compound 4,6-O-benzylidene-1,2-didehydro-1,2-dideoxy-2-methyl-D-ribo-hexopyranose .

- Results : The outcome is the selective formation of the C2-methylated compound .

- Synthesis of 1,2-Unsaturated Compounds

- Field : Organic Chemistry

- Application : 4,6-O-Benzylidene-D-glucal is used in the reaction with methyllithium to produce the C2-methylated 1,2-unsaturated compound 4,6-O-benzylidene-1,2-didehydro-1,2-dideoxy-2-methyl-D-ribo-hexopyranose .

- Method : The compound is reacted with commercial methyllithium .

- Results : The outcome is the selective formation of the C2-methylated compound .

Safety And Hazards

4,6-O-Benzylidene-D-glucal is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

将来の方向性

特性

IUPAC Name |

(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDUTBYCCVWPLD-FKJOKYEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H](C=CO2)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-O-Benzylidene-D-glucal | |

CAS RN |

63598-36-7, 14125-70-3 | |

| Record name | 4,6-O-Benzylidene-D-glucal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14125-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)